5-Benzyl-1-methylimidazole-2-carbaldehyde
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Overview
Description
Scientific Research Applications
Synthesis of Biologically Active Conjugates
Researchers have synthesized a series of β-carboline-benzimidazole conjugates, showing enhanced cytotoxic activity against various human cancer cell lines. These conjugates were prepared using a condensation reaction facilitated by lanthanum nitrate as a catalyst, highlighting the potential of benzimidazole derivatives in anticancer drug development (Kamal et al., 2014).
Potential Antineoplastic and Antifilarial Agents
A study on alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives revealed their significant growth inhibition in L1210 cells and in vivo antifilarial activity against various worms. This suggests the versatility of benzimidazole derivatives in developing antineoplastic and antifilarial agents (Ram et al., 1992).
Novel Antimicrobial Compounds
Microwave-assisted synthesis of new triazole-based pyrazole aldehydes and their benzimidazole derivatives exhibited potent antiproliferative activity against cancer cell lines. This indicates the application of benzimidazole derivatives in creating novel antimicrobial compounds with significant biological activities (Ashok et al., 2020).
Chemotherapeutic Agents
The synthesis of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their evaluation as potential chemotherapeutic agents were reported. Among these, certain derivatives induced cell death in leukemic cells, showcasing the role of benzimidazole derivatives in chemotherapy (Gowda et al., 2009).
Mechanism of Action
The synthesis of imidazoles has been a topic of recent research . For example, one method reported involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .
Properties
IUPAC Name |
5-benzyl-1-methylimidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-11(8-13-12(14)9-15)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNSCKULDIBAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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